Sulofenur metabolite III
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Overview
Description
Sulofenur metabolite III is a derivative of sulofenur, a diarylsulfonylurea compound known for its anticancer properties. Sulofenur has been studied extensively for its potential in treating various solid tumors, but its clinical application has been limited due to side effects such as anemia . This compound is one of the major metabolites formed during the metabolism of sulofenur in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulofenur metabolite III involves the hydroxylation of the indane ring of sulofenur. This reaction is typically carried out using specific oxidizing agents under controlled conditions. The primary synthetic route includes the following steps:
Hydroxylation: The indane ring of sulofenur undergoes hydroxylation to form 1-hydroxyindanyl and 1-ketoindanyl derivatives.
Purification: The resulting compounds are purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale hydroxylation reactions are conducted in industrial reactors.
Isolation and Purification: Advanced chromatographic methods are employed to isolate and purify the metabolite from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
Sulofenur metabolite III undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form keto derivatives.
Conjugation: It forms conjugates with glutathione and mercapturic acid.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Conjugation Reagents: Glutathione and mercapturic acid are used for conjugation reactions.
Major Products Formed
1-Ketoindanyl Derivative: Formed through oxidation of the hydroxyl group.
Glutathione and Mercapturic Acid Conjugates: These conjugates exhibit anticancer activity.
Scientific Research Applications
Sulofenur metabolite III has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of diarylsulfonylureas.
Biology: Investigated for its role in cellular metabolism and its effects on cancer cells.
Medicine: Explored for its potential as an anticancer agent, particularly in solid tumors.
Industry: Utilized in the development of new anticancer drugs with improved efficacy and reduced side effects.
Mechanism of Action
Sulofenur metabolite III exerts its effects through the inhibition of glutathione reductase, an enzyme involved in maintaining cellular redox balance . This inhibition leads to increased oxidative stress in cancer cells, ultimately causing cell death. The metabolite also forms conjugates with glutathione and mercapturic acid, which possess anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Sulofenur: The parent compound, known for its broad-spectrum anticancer activity.
1-Hydroxyindanyl Derivative: Another metabolite of sulofenur with similar properties.
1-Ketoindanyl Derivative: Formed through further oxidation of sulofenur metabolite III.
Uniqueness
This compound is unique due to its specific mechanism of action involving glutathione reductase inhibition and its formation of bioactive conjugates . Unlike its parent compound, this compound exhibits lower protein binding, which may reduce the risk of side effects such as anemia .
Properties
CAS No. |
132630-08-1 |
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Molecular Formula |
C16H13ClN2O4S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-oxo-2,3-dihydroinden-5-yl)sulfonyl]urea |
InChI |
InChI=1S/C16H13ClN2O4S/c17-11-2-4-12(5-3-11)18-16(21)19-24(22,23)13-6-7-14-10(9-13)1-8-15(14)20/h2-7,9H,1,8H2,(H2,18,19,21) |
InChI Key |
DOFRDVNUFSOMSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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